4-Ethoxy-1h-pyrazolo[3,4-d]pyrimidine
Description
Structure
3D Structure
Properties
CAS No. |
32353-19-8 |
|---|---|
Molecular Formula |
C7H8N4O |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
4-ethoxy-1H-pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C7H8N4O/c1-2-12-7-5-3-10-11-6(5)8-4-9-7/h3-4H,2H2,1H3,(H,8,9,10,11) |
InChI Key |
KGWPOKSGHCFXNT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC=NC2=C1C=NN2 |
Origin of Product |
United States |
Preparation Methods
Reaction Components and General Procedure
The four-component one-pot synthesis represents the most efficient route to 4-ethoxy-1H-pyrazolo[3,4-d]pyrimidine, leveraging hydrazines, methylenemalononitriles, aldehydes, and alcohols in a single reaction vessel. For example, 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile reacts with benzaldehyde and ethanol under sodium ethoxide catalysis to yield the target compound via sequential condensation, cyclization, and oxidation.
Mechanism:
-
Nucleophilic Addition : Hydrazine attacks methylenemalononitrile to form 5-aminopyrazole-4-carbonitrile.
-
Schiff Base Formation : The amine reacts with aldehydes (e.g., benzaldehyde) to generate an imine intermediate.
-
Pinner Reaction and Cyclization : Ethanol participates in a Pinner reaction, forming an ethoxy group, followed by intramolecular cyclization to construct the pyrimidine ring.
-
Aromatization : Final oxidation yields the fully conjugated pyrazolo[3,4-d]pyrimidine system.
Optimization Data:
| Substrate (Aldehyde) | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Benzaldehyde | NaOEt | Reflux | 6 | 88 |
| 2-Nitrobenzaldehyde | NaOMe | 80 | 8 | 78 |
| Anisaldehyde | KOtBu | Reflux | 7 | 82 |
Key Advantages :
Conventional Acid-Catalyzed Cyclization
HCl-Mediated Synthesis
A stepwise approach involves cyclizing 5-aminopyrazole-4-carbonitrile derivatives with nitriles under acidic conditions. For instance, treating 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one with acetonitrile in dioxane under dry HCl gas produces 4-ethoxy derivatives after basification.
Procedure:
Yield Comparison:
| Nitrile Source | Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Acetonitrile | Dioxane | 6 | 75 |
| Propionitrile | THF | 8 | 68 |
| Benzonitrile | Toluene | 7 | 72 |
Limitations :
Alternative Methods: Cross-Coupling Adaptations
Hypothetical Pathway:
-
Halogenation : Introduce bromine at position 4 of the pyrimidine ring.
-
Coupling : React with ethoxyphenylboronic acid under Pd catalysis.
-
Dealkylation : Remove protecting groups to yield the ethoxy moiety.
Challenges :
Industrial-Scale Considerations
Cost and Scalability
The one-pot method is favored for industrial production due to:
Economic Comparison:
| Method | Cost per kg (USD) | Scalability (kg/batch) |
|---|---|---|
| One-Pot Condensation | 120–150 | 50–100 |
| Acid-Catalyzed | 180–220 | 10–20 |
Purity and Characterization
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-1h-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen or introduce hydrogen atoms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the pyrazolopyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups such as alkyl, aryl, or halogen atoms.
Scientific Research Applications
Anticancer Activity
One of the most prominent applications of 4-Ethoxy-1H-pyrazolo[3,4-d]pyrimidine is its potential as an anticancer agent . Research has shown that derivatives of pyrazolo[3,4-d]pyrimidine can inhibit the growth of various tumor cell lines by targeting specific protein kinases involved in cell proliferation.
Key Findings:
- Inhibitory Activity : A study demonstrated that a compound with a similar scaffold exhibited high inhibitory activity against several cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) with IC50 values significantly lower than established chemotherapeutics like doxorubicin .
- Mechanism of Action : The anticancer effects are primarily attributed to the inhibition of eukaryotic protein kinases, which are critical for tumor growth and survival. This inhibition leads to induced apoptosis in cancer cells at low micromolar concentrations .
| Cell Line | IC50 (µM) | Comparison Agent | IC50 (µM) |
|---|---|---|---|
| A549 | 2.24 | Doxorubicin | 9.20 |
| MCF-7 | 1.74 | Doxorubicin | 9.20 |
| HepG2 | Not specified | Not specified | Not specified |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyrazolo[3,4-d]pyrimidines against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This application is particularly relevant in the context of treating infections in cancer patients who may be immunocompromised.
Key Findings:
- Dual Activity : The compounds not only inhibit human protein kinases but also exhibit antibacterial activity, suggesting their potential use as dual-action therapeutics .
- Synergistic Effects : Some derivatives have shown promising results when combined with traditional antibiotics like ampicillin and kanamycin, enhancing their effectiveness against resistant bacterial strains .
Neurological Applications
Another significant area of application for this compound is its role as a sigma-1 receptor ligand . Sigma receptors are implicated in various neurological processes and have been targeted for pain management and neuroprotection.
Key Findings:
- Pain Management : A series of derivatives have been evaluated for their ability to act as selective sigma-1 receptor antagonists, showing potent antinociceptive properties in animal models . This suggests a potential application in treating chronic pain conditions.
- Stability and Efficacy : Modifications to the compound structure have led to improved stability and efficacy profiles, making these derivatives promising candidates for further development in pain management therapies .
Mechanism of Action
The mechanism of action of 4-Ethoxy-1h-pyrazolo[3,4-d]pyrimidine involves the inhibition of CDK2, a key enzyme involved in cell cycle regulation. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells . Molecular docking studies have confirmed the good fit of the compound into the CDK2 active site through essential hydrogen bonding interactions .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Reactivity and Bioactivity
The biological and physicochemical properties of pyrazolo[3,4-d]pyrimidines are heavily influenced by substituents at the 4-position. Key comparisons include:
4-Chloro Derivatives
- Example: 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (Ogurtsov et al., 2021) Synthesis: Two-step route from ethyl 5-amino-1-methyl-pyrazole-4-carboxylate, involving chloroacetonitrile cyclization and POCl₃ chlorination (83% yield) . Role: Chloro groups act as leaving groups, enabling nucleophilic substitutions to generate disubstituted analogs for pharmacological screening. Comparison: The chloro substituent increases electrophilicity at the 4-position, contrasting with the electron-donating ethoxy group. This difference impacts reactivity in downstream modifications.
4-(Phenylamino) Derivatives
- Example: 4-(Phenylamino)-1H-pyrazolo[3,4-d]pyrimidines (Traxler et al., 1997) Activity: Potent EGFR tyrosine kinase inhibitors (IC₅₀ <10 nM) due to phenylamino’s hydrogen-bonding capacity with ATP-binding pockets . Comparison: Ethoxy’s ether group lacks hydrogen-bond donors, likely reducing kinase affinity but improving metabolic stability.
4-Methoxy Derivatives
- Example: 4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine (CAS 100644-67-5) Properties: Smaller alkoxy group than ethoxy, leading to reduced lipophilicity and altered solubility profiles . Synthesis: Not explicitly detailed in evidence, but analogous to ethoxy derivatives via alkoxylation.
Biological Activity
4-Ethoxy-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in cancer therapy and other therapeutic areas. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Anticancer Activity
Research has demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anticancer activity. In particular, this compound has shown promising results in inhibiting tumor cell proliferation.
Case Studies and Findings
-
Inhibition of Tumor Cell Lines :
- A study reported that a related compound with a similar scaffold exhibited an IC50 value of 2.24 µM against A549 lung cancer cells, outperforming doxorubicin (IC50 = 9.20 µM) as a positive control .
- Another derivative demonstrated an IC50 value of 1.74 µM against MCF-7 breast cancer cells, indicating the potential for enhanced efficacy through structural modifications .
-
Mechanism of Action :
- The primary mechanism involves the inhibition of cyclin-dependent kinase 2 (CDK2), a critical regulator of the cell cycle. By binding to the active site of CDK2, this compound prevents the phosphorylation of target proteins, thereby inhibiting cell proliferation and inducing apoptosis .
- Apoptosis Induction :
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by its structural features:
| Compound | Structural Features | IC50 (µM) | Activity |
|---|---|---|---|
| This compound | Ethoxy group at position 4 | TBD | Antitumor |
| Analog A | Methyl substitution | 1.74 | Enhanced activity against MCF-7 |
| Analog B | Hydroxyl group at position 6 | TBD | Potential for further functionalization |
The presence of specific functional groups such as ethoxy and amino groups contributes to the compound's reactivity and biological profile .
Other Biological Activities
Beyond anticancer effects, pyrazolo[3,4-d]pyrimidines have been investigated for various other biological activities:
- Sigma-1 Receptor Ligands : Some derivatives have shown promise as sigma-1 receptor ligands, which are implicated in pain modulation .
- Anti-inflammatory Properties : Research indicates that certain derivatives exhibit anti-inflammatory effects through COX-1/COX-2 inhibition .
- Antibacterial Activity : Compounds within this class have also demonstrated antibacterial properties against various pathogens .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Ethoxy-1H-pyrazolo[3,4-d]pyrimidine?
- Methodological Answer : The synthesis typically involves cyclocondensation reactions starting with 5-aminopyrazole derivatives. For example, ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate reacts with formamide under reflux to yield pyrazolo[3,4-d]pyrimidin-4-one intermediates, which can be further functionalized with ethoxy groups via alkylation using ethyl halides in dry acetonitrile . Key steps include solvent selection (e.g., DMF or acetonitrile), temperature control (reflux conditions), and purification via recrystallization from ethanol or acetonitrile .
Q. How are NMR and HPLC utilized to characterize this compound?
- Methodological Answer :
- NMR : NMR spectra confirm substitution patterns. For instance, the ethoxy group (-OCHCH) appears as a triplet at δ ~1.3 ppm (CH) and a quartet at δ ~4.0 ppm (CH), while pyrazolo-pyrimidine protons resonate between δ 7.5–8.5 ppm .
- HPLC : Reverse-phase HPLC with C18 columns and UV detection (λ = 254 nm) ensures purity (>95%). Mobile phases often use acetonitrile/water gradients, with retention times adjusted based on polarity .
Q. What safety protocols are critical during experimental handling?
- Methodological Answer :
- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact, as pyrazolo-pyrimidines may release irritants during synthesis .
- Perform alkylation or halogenation steps in fume hoods to mitigate exposure to volatile reagents (e.g., chloroacetone, ethyl halides) .
- Dispose of waste via approved chemical disposal services, particularly for halogenated byproducts .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound derivatives?
- Methodological Answer :
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates during ethoxylation compared to non-polar solvents .
- Catalysis : Adding KCO or triethylamine as a base improves alkylation efficiency by deprotonating intermediates .
- Temperature Control : Gradual heating (50–80°C) minimizes side reactions like over-alkylation, while rapid cooling post-reaction prevents decomposition .
Q. How can contradictions in pharmacological data (e.g., antitumor vs. anti-inflammatory activity) be resolved?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Modify substituents at positions 1, 3, and 4 of the pyrazolo-pyrimidine core to isolate biological targets. For example, 3-methyl groups enhance kinase inhibition, while 4-ethoxy groups may reduce cytotoxicity .
- Dose-Response Assays : Use in vitro models (e.g., cancer cell lines, COX-2 assays) to establish EC values and differentiate mechanisms .
- Computational Docking : Molecular modeling with target proteins (e.g., purine analog receptors) identifies binding affinities, clarifying observed activity discrepancies .
Q. What computational methods predict the reactivity of this compound in novel synthetic routes?
- Methodological Answer :
- Retrosynthetic Analysis : Tools like Pistachio or Reaxys prioritize feasible pathways by matching reaction templates to the target structure. For example, ethoxy group introduction is flagged as a high-priority step due to precedented alkylation reactions .
- DFT Calculations : Assess transition-state energies for key steps (e.g., cyclocondensation) to identify rate-limiting barriers and optimize conditions .
- Machine Learning : Train models on historical yield data (e.g., solvent polarity, temperature) to predict optimal parameters for new derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
